molecular formula C7H12N2O B055883 cis-2-Amino-4-cyclohexene-1-carboxamide CAS No. 111302-96-6

cis-2-Amino-4-cyclohexene-1-carboxamide

Cat. No.: B055883
CAS No.: 111302-96-6
M. Wt: 140.18 g/mol
InChI Key: JXMUPIBGRUPBHN-RITPCOANSA-N
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Description

cis-2-Amino-4-cyclohexene-1-carboxamide: is a chemical compound with the molecular formula C7H12N2O . It is known for its unique structure, which includes an amino group and a carboxamide group attached to a cyclohexene ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclohexene Derivative Synthesis: The synthesis of cis-2-Amino-4-cyclohexene-1-carboxamide typically begins with the preparation of a cyclohexene derivative. This involves the reaction of cyclohexene with appropriate reagents to introduce the amino and carboxamide groups.

    Amination and Carboxamidation:

Industrial Production Methods

    Batch Processing: In industrial settings, the production of this compound is often carried out in batch reactors. This allows for precise control over reaction conditions and yields high-purity products.

    Continuous Flow Processing: For large-scale production, continuous flow processing methods are employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-2-Amino-4-cyclohexene-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of cis-2-Amino-4-cyclohexene-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-2-Amino-4-cyclohexene-1-carboxamide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUPIBGRUPBHN-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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